molecular formula C26H23Cl2N3O4S2 B2402898 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324541-01-7

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2402898
CAS No.: 324541-01-7
M. Wt: 576.51
InChI Key: HLIQMCBBUBTZQA-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C26H23Cl2N3O4S2 and its molecular weight is 576.51. The purity is usually 95%.
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Biological Activity

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Structurally related to chlorambucil, a well-known chemotherapeutic agent, this compound exhibits significant biological activity that warrants detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C26H23Cl2N3O3S2. Its structure includes:

  • Sulfamoyl group: Enhances solubility and biological interaction.
  • Thiazole ring: Contributes to the compound's reactivity and interaction with biological targets.
  • Biphenyl moiety: Provides additional stability and potential for further chemical modifications.

Antitumor Properties

Preliminary studies indicate that this compound exhibits high antitumor activity . The compound's mechanism of action is believed to involve:

  • DNA alkylation: Similar to other nitrogen mustards, it may form cross-links with DNA, inhibiting replication.
  • Cell cycle arrest: Studies suggest that this compound can induce G2/M phase arrest in cancer cells, leading to apoptosis.

Table 1: Summary of Antitumor Activity

Study TypeCell LineIC50 (μM)Mechanism of Action
In vitroHepG21.30Induction of apoptosis
In vivoXenograft modelTGI: 48.89%Tumor growth inhibition

Antimicrobial Activity

In addition to its antitumor properties, there is evidence suggesting that this compound may also possess antimicrobial activity . The presence of the thiazole and phenoxy groups could enhance its interaction with microbial targets.

Case Studies

A notable study involved the synthesis of various derivatives of the compound to assess their biological activities. The derivatives were evaluated for their potency against different cancer cell lines, showing promising results in terms of selectivity and efficacy.

Table 2: Case Study Results

Compound DerivativeCell LineIC50 (μM)Observations
FNA (fluorinated derivative)HepG21.30Higher potency than SAHA (17.25 μM)
Chlorinated analogP-388 leukemiaVariesSignificant activity observed

The proposed mechanism for the biological activity of this compound includes:

  • Enzyme Inhibition: Potential interactions with histone deacetylases (HDACs), which are crucial in regulating gene expression related to cell growth and apoptosis.
  • DNA Interaction: Formation of covalent bonds with DNA bases leading to cross-linking and disruption of replication processes.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl2N3O4S2/c27-14-16-31(17-15-28)37(33,34)23-12-8-20(9-13-23)25(32)30-26-29-24(18-36-26)19-6-10-22(11-7-19)35-21-4-2-1-3-5-21/h1-13,18H,14-17H2,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIQMCBBUBTZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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